

Technical Data for Fmoc-Protected Lysine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Lys-OtBu*

Cat. No.: *B2821863*

[Get Quote](#)

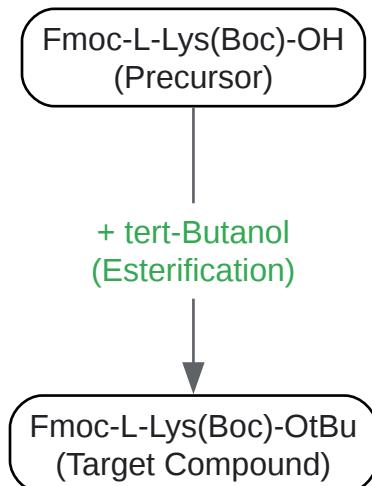
This guide provides the molecular formula and weight for the protected amino acid derivative Fmoc-L-Lys(Boc)-OtBu and its common precursor, Fmoc-L-Lys(Boc)-OH. The data is intended for researchers, scientists, and professionals in drug development and peptide synthesis.

Overview of Fmoc-L-Lys(Boc)-OtBu

N^{α} -(9-Fluorenylmethyloxycarbonyl)- N^{ε} -(tert-butoxycarbonyl)-L-lysine tert-butyl ester, commonly abbreviated as Fmoc-L-Lys(Boc)-OtBu, is a triply protected amino acid derivative used in specialized applications of solid-phase peptide synthesis. The orthogonal protecting groups—Fmoc on the α -amine, Boc on the ε -amine, and a tert-butyl (OtBu) ester at the C-terminus—allow for selective deprotection strategies in the synthesis of complex peptides.

While its direct commercial availability is limited, it can be synthesized from its widely available carboxylic acid precursor, Fmoc-L-Lys(Boc)-OH.

Chemical Properties


The following table summarizes the molecular formula and weight for both the target compound and its common precursor. The values for Fmoc-L-Lys(Boc)-OtBu are calculated based on the addition of a tert-butyl group to the carboxylic acid of Fmoc-L-Lys(Boc)-OH.

Compound Name	Abbreviation	Chemical Formula	Molecular Weight (g/mol)	Reference
Na-Fmoc-Nε-Boc-L-lysine	Fmoc-L-Lys(Boc)-OH	C ₂₆ H ₃₂ N ₂ O ₆	468.54	[1] [2]
Na-Fmoc-Nε-Boc-L-lysine tert-butyl ester	Fmoc-L-Lys(Boc)-OtBu	C ₃₀ H ₄₀ N ₂ O ₆	524.65	Calculated

Note: The molecular formula and weight for Fmoc-L-Lys(Boc)-OtBu are theoretical values derived by chemical modification of the precursor Fmoc-L-Lys(Boc)-OH, as direct catalog data for this specific derivative was not found.

Logical Relationship of Compounds

The relationship between the precursor and the final product is a standard esterification reaction.

[Click to download full resolution via product page](#)

Figure 1. Synthesis relationship from precursor to target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nε-Boc-Nα-Fmoc-L-lysine, 98% | CymitQuimica [cymitquimica.com]
- 2. N-Fmoc-N-Boc-L-Lysine | C26H32N2O6 | CID 22861120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Data for Fmoc-Protected Lysine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2821863#fmoc-lys-boc-otbu-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

